2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate

Overview

Description

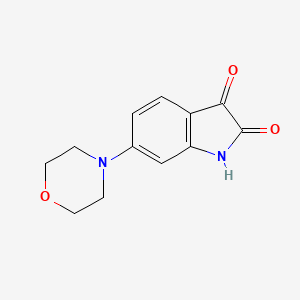

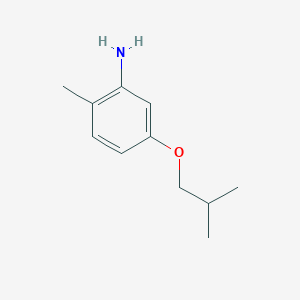

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives are often used in the development of antidepressants .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. Generally, they contain a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the specific compound and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. These properties can include solubility, melting point, boiling point, and more .Scientific Research Applications

Antidepressant Potential in Rodent Behavioral Models

- Scientific Field : Pharmacology

- Application Summary : The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of NA-2 .

- Methods and Procedures : The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .

- Results : Chronic NA-2 treatment restored the behavioral deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

Antidepressant Potential of Acetohydrazide Derivative

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound 2-(4-methyl piperazin-1-yl) acetohydrazide was synthesized and investigated for its potential as an antidepressant .

- Methods and Procedures : The structure of the synthesized compound was established using IR, 1H NMR, and mass spectrometry. Geometry optimization was performed using DFT at the B3LYP level, employing the basis set 6-31G (d, p) .

- Results : ADMET prediction revealed that the compound possesses the ability to cross the blood-brain barrier and is non-toxic. The compound revealed better energy scores than the standard in molecular docking studies with Human Monoamine Oxidase A .

Olanzapine Solvate

- Scientific Field : Crystallography

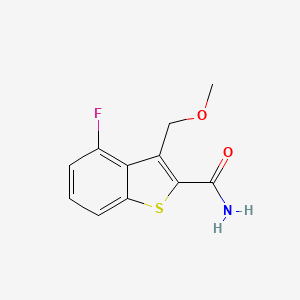

- Application Summary : The compound 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN) is used in the treatment of schizophrenia and related psychoses .

- Methods and Procedures : The title solvate, C17H20N4S·2C3H8O, pairs of olanzapine molecules related by a center of inversion stack along the a axis, forming columns, which are packed parallel to each other along the b axis, forming a sheet arrangement .

- Results : The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .

Antidepressant Potential in Rodent Behavioral Models

- Scientific Field : Pharmacology

- Application Summary : The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of NA-2 .

- Methods and Procedures : The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .

- Results : Chronic NA-2 treatment restored the behavioral deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

Antidepressant Potential of Acetohydrazide Derivative

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound 2-(4-methyl piperazin-1-yl) acetohydrazide was synthesized and investigated for its potential as an antidepressant .

- Methods and Procedures : The structure of the synthesized compound was established using IR, 1H NMR, and mass spectrometry. Geometry optimization was performed using DFT at the B3LYP level, employing the basis set 6-31G (d, p) .

- Results : ADMET prediction revealed that the compound possesses the ability to cross the blood-brain barrier and is non-toxic. The compound revealed better energy scores than the standard in molecular docking studies with Human Monoamine Oxidase A .

Safety And Hazards

Future Directions

properties

IUPAC Name |

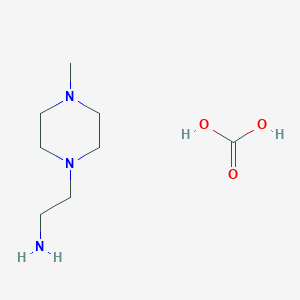

carbonic acid;2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.CH2O3/c1-9-4-6-10(3-2-8)7-5-9;2-1(3)4/h2-8H2,1H3;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLITRYKAWVUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)

![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)

![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)